Iron dextran

Descripción

Propiedades

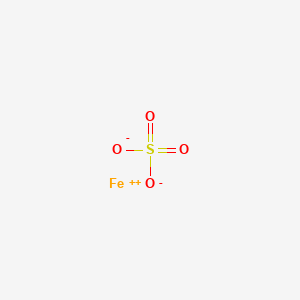

IUPAC Name |

iron;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZXTUSAYBWAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16547-58-3, 10028-22-5 (Parent) | |

| Record name | Sulfuric acid, iron(2+) salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16547-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80906016 | |

| Record name | Sulfuric acid--iron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5. | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection. | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRON DEXTRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark brown, slightly viscous solution | |

CAS No. |

9004-66-4, 10124-49-9, 7720-78-7 | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Feosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Feosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--iron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric acid, iron salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron dextran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of phenol and sodium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRON DEXTRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

iron dextran nanoparticle synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Iron Dextran Nanoparticles

Introduction

This compound nanoparticles are a class of superparamagnetic iron oxide nanoparticles (SPIONs) coated with a layer of dextran, a biocompatible and biodegradable polysaccharide.[1] This coating enhances the stability of the nanoparticles in aqueous solutions, prevents agglomeration, and improves their biocompatibility, making them highly suitable for a range of biomedical applications.[1][2] These applications include magnetic resonance imaging (MRI) contrast agents, targeted drug delivery, and hyperthermia cancer therapy.[2][3][4] The utility of these nanoparticles is fundamentally dependent on their physicochemical properties, such as size, crystal structure, surface coating, and magnetic behavior, which are in turn dictated by the synthesis method.[5] This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing this compound nanoparticles for researchers, scientists, and drug development professionals.

Synthesis of this compound Nanoparticles

The most prevalent and well-established method for synthesizing this compound nanoparticles is co-precipitation.[1][6] This technique involves the precipitation of iron oxides from an aqueous solution of ferrous (Fe²⁺) and ferric (Fe³⁺) salts in the presence of a base.[7] The dextran coating can be applied in situ during the precipitation or as a post-synthesis step.[5] The timing of dextran addition significantly influences the final properties of the nanoparticles.[5]

Experimental Protocol: Co-precipitation Method (In Situ Coating)

This protocol is adapted from established methods and describes the synthesis where nanoparticles are formed in the presence of dextran.[5][8][9]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Dextran (e.g., 40 kDa)

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

-

Deionized (DI) water

-

Nitrogen gas (N₂)

Procedure:

-

Prepare a solution of iron salts by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water.[5] For example, dissolve 2.2 g of FeCl₃·6H₂O and 0.8 g of FeCl₂·4H₂O in 40 mL of DI water.[5]

-

In a separate flask, prepare a dextran solution by dissolving the desired amount (e.g., 5 g) in DI water (e.g., 20 mL).[5]

-

Transfer the iron salt solution to a three-neck flask and begin vigorous stirring under an inert nitrogen atmosphere to prevent oxidation.[5]

-

Add the dextran solution to the reaction flask.

-

Slowly add a basic solution (e.g., 5 mL of NH₄OH or 2 M NaOH) dropwise to the mixture.[5][8] The formation of a black or dark-brown precipitate indicates the nucleation of iron oxide nanoparticles.[7]

-

Maintain the reaction at 85-90 °C for at least 1 hour with continuous stirring.[5][8]

-

After the reaction, cool the suspension to room temperature.

-

Separate the synthesized nanoparticles from the solution. This can be done by centrifugation (e.g., 1200 rpm for 5 minutes) followed by magnetic decantation, where a strong magnet is used to hold the nanoparticles while the supernatant is removed.[7][10]

-

Wash the precipitate multiple times with distilled water until the pH of the wash solution becomes neutral (pH 7).[7][10]

-

Dry the final product in an oven at a low temperature (e.g., 40-60 °C) or resuspend it in an appropriate buffer for storage and characterization.[8][10]

Characterization of this compound Nanoparticles

Thorough characterization is critical to ensure the synthesized nanoparticles meet the required specifications for their intended application. The following section details the key techniques and protocols.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[7] The diffraction peaks of iron oxide nanoparticles are typically indexed to the cubic spinel structure of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃).[11][12]

Experimental Protocol:

-

Prepare a powder sample of the dried this compound nanoparticles.

-

Place the powder on a sample holder and mount it in the diffractometer.

-

Record the diffraction pattern over a 2θ range, typically from 20° to 70°.[12]

-

Identify the crystal phase by comparing the peak positions and intensities to reference patterns from a database (e.g., JCPDS card No. 19-629 for Fe₃O₄).[11]

-

Calculate the average crystallite size (D) using the Debye-Scherrer formula: D = kλ / (β cosθ), where k is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half-maximum (FWHM) of a prominent diffraction peak, and θ is the diffraction angle.[11][12]

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, offering information on their size, morphology (shape), and dispersion.[1][13]

Experimental Protocol:

-

Disperse the nanoparticles in a suitable solvent like deionized water or ethanol.

-

Apply a single drop of the well-dispersed suspension onto a carbon-coated copper grid.[13]

-

Allow the solvent to evaporate completely at room temperature.[13]

-

For biological samples, a more complex fixation and staining procedure is required, involving glutaraldehyde, osmium tetroxide, and uranyl acetate.[14]

-

Insert the grid into the TEM and acquire images at various magnifications.

-

Use image analysis software to measure the diameters of a large population of individual nanoparticles (e.g., >100) to determine the average size and size distribution.[10]

Dynamic Light Scattering (DLS) and Zeta Potential

DLS measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension, which includes the iron oxide core, the dextran coating, and a layer of solvent.[8][15] The polydispersity index (PDI) is also obtained, indicating the breadth of the size distribution. Zeta potential measurement assesses the surface charge of the nanoparticles, which is a key factor in their stability and interaction with biological systems.[8][16]

Experimental Protocol:

-

Suspend the nanoparticles at a known concentration in an appropriate medium (e.g., deionized water or phosphate-buffered saline).[8]

-

Transfer the suspension to a cuvette for DLS measurement.

-

Place the cuvette in the DLS instrument and perform the measurement at a controlled temperature (e.g., 25 °C).[8]

-

For zeta potential, the measurement is typically performed using the same instrument in a specialized capillary cell, often at a constant ionic strength.[8]

-

The instrument's software uses algorithms to calculate the hydrodynamic diameter, PDI, and zeta potential from the scattered light intensity fluctuations and electrophoretic mobility, respectively.[8][17]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to confirm the successful coating of dextran onto the iron oxide nanoparticle surface.[1] It identifies the chemical bonds present in the sample by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Acquire FTIR spectra for the pure dextran, the uncoated iron oxide nanoparticles, and the final this compound nanoparticles.

-

Spectra are often acquired in the 400–4000 cm⁻¹ wavenumber range using an attenuated total reflection (ATR) mode.[18]

-

The presence of characteristic peaks for both Fe-O bonds (typically in the 550–650 cm⁻¹ range) and dextran's C-O-C and hydroxyl groups (e.g., ~1061 cm⁻¹ and a broad peak around 3300-3400 cm⁻¹) in the spectrum of the final product confirms the formation of the composite material.[11][18]

Magnetic Property Measurement

The magnetic properties of the nanoparticles are crucial for their applications. A Superconducting Quantum Interference Device (SQUID) or a Vibrating Sample Magnetometer (VSM) is used to measure the magnetic hysteresis loop.[1][2]

Experimental Protocol:

-

A small amount of the dried nanoparticle powder is placed in the magnetometer.

-

The magnetic moment is measured as an external magnetic field is swept from a large positive value to a large negative value and back.

-

The resulting hysteresis loop provides key parameters:

-

Saturation Magnetization (Ms): The maximum magnetic moment of the material.

-

Coercivity (Hc) and Remanence (Mr): For superparamagnetic materials at room temperature, both coercivity and remanence should be close to zero, indicating that they only exhibit magnetic behavior in the presence of an external field.[8]

-

Summary of Characterization Data

The quantitative data obtained from these characterization techniques are crucial for comparing different synthesis batches and ensuring reproducibility.

Table 1: Physicochemical Properties of this compound Nanoparticles

| Parameter | Technique | Typical Value Range | Significance |

|---|---|---|---|

| Core Diameter | TEM | 5 - 20 nm[1][19] | Affects magnetic properties and biodistribution. |

| Crystallite Size | XRD | 4 - 12 nm[7][20] | Correlates with the single-crystal domain size. |

| Hydrodynamic Diameter | DLS | 100 - 200 nm[3][21] | Influences circulation time and cellular uptake. |

| Polydispersity Index (PDI) | DLS | < 0.25[19] | Indicates the uniformity of the nanoparticle population. |

| Zeta Potential | DLS | -10 to +5 mV[16] | Determines colloidal stability and interaction with cell membranes. |

Table 2: Structural and Magnetic Properties

| Parameter | Technique | Typical Value | Significance |

|---|---|---|---|

| Crystal Structure | XRD | Cubic Spinel (Fe₃O₄/γ-Fe₂O₃)[11][22] | Defines the fundamental magnetic nature of the core. |

| Saturation Magnetization | VSM / SQUID | 28 - 55 emu/g[20][23] | Determines the strength of the magnetic response. |

| Coercivity (at 300K) | VSM / SQUID | ~ 0 Oe[8] | A value near zero is a hallmark of superparamagnetism. |

Cellular Uptake and Biological Interaction

The ultimate goal for many this compound nanoparticle applications is interaction with biological systems. The surface properties of the nanoparticles largely govern their cellular uptake.[16] While dextran provides a generally hydrophilic and relatively neutral surface, cellular uptake is often mediated through endocytosis pathways.[24]

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Synthesis, magnetic characterization and sensing applications of novel dextran-coated iron oxide nanorods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo experiments with iron oxide nanoparticles functionalized with DEXTRAN or polyethylene glycol for medical applications: magnetic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dextran-Coated Iron Oxide Nanoparticles: a Versatile Platform for Targeted Molecular Imaging, Molecular Diagnostics and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of synthesis method on the physical and chemical properties of dextran coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. Synthesis and characterization of dextran-coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Toxicity Evaluation of Dextran-Coated Iron Oxide Nanoparticles | MDPI [mdpi.com]

- 9. Preparation of immunomagnetic iron-dextran nanoparticles and application in rapid isolation of E.coli O157:H7 from foods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. upload.wikimedia.org [upload.wikimedia.org]

- 11. Exploring the Photophysical Properties of Some Dextran-Iron Oxide Nanoparticle Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Biological Assays of Dextran Coated Iron Oxide Aqueous Magnetic Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An in vivo transmission electron microscopy study of injected dextran-coated iron-oxide nanoparticle location in murine breast adenocarcinoma tumors versus time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The effect of neutral-surface iron oxide nanoparticles on cellular uptake and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes [jove.com]

- 18. Preparation and Characterization of Dextran Coated Iron Oxide Nanoparticles Thin Layers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. dovepress.com [dovepress.com]

- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 22. researchgate.net [researchgate.net]

- 23. magneticliquid.narod.ru [magneticliquid.narod.ru]

- 24. scispace.com [scispace.com]

Inducing Experimental Anemia in Mice with Iron Dextran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of iron dextran to induce a state of iron-overload and subsequent anemia of inflammation in murine models. While seemingly counterintuitive, the administration of high doses of this compound does not result in a simple iron-deficiency anemia but rather a complex phenotype characterized by iron sequestration, altered erythropoiesis, and hematological changes consistent with anemia of chronic disease. This guide details the experimental protocols, expected quantitative outcomes, and the underlying cellular and signaling mechanisms.

Introduction: The Paradox of this compound-Induced Anemia

Iron is an essential element for numerous biological processes, most notably erythropoiesis. However, an excess of iron can be toxic, leading to the generation of reactive oxygen species and subsequent cellular damage.[1][2] In experimental settings, the administration of high doses of this compound is a common method to induce iron overload.[3][4] This state of iron excess triggers a systemic inflammatory response, leading to the upregulation of the hormone hepcidin.[5][6] Hepcidin, in turn, blocks iron export from cells, leading to iron sequestration within macrophages and hepatocytes.[6][7] This sequestration limits the availability of iron for developing red blood cells in the bone marrow, resulting in a condition known as iron-restricted erythropoiesis, a hallmark of anemia of inflammation or anemia of chronic disease.[8][9]

This model is valuable for studying the pathophysiology of anemia associated with chronic inflammatory conditions and for evaluating novel therapeutic interventions aimed at modulating iron metabolism and erythropoiesis.

Experimental Protocols

The following protocols are generalized from various studies and can be adapted based on the specific research question, mouse strain, and desired severity of anemia. It is crucial to adhere to institutional animal care and use guidelines.

Materials

-

This compound solution (e.g., 100 mg/mL)

-

Sterile physiological saline (0.9% NaCl)

-

Syringes and needles (25-27 gauge for intraperitoneal injection)

-

Animal scale

-

Appropriate animal handling and restraint devices

-

Disinfectant (e.g., 70% ethanol)

Intraperitoneal (IP) Injection Protocol for Inducing Iron Overload

Intraperitoneal injection is a common and effective route for administering this compound to induce iron overload.

2.2.1 Animal Acclimatization

Allow mice to acclimatize to the research facility for a minimum of one week prior to the start of the experiment to minimize stress-related variables.

2.2.2 Dosage Calculation and Preparation

A common dosage range to induce significant iron overload is 100-200 mg/kg of this compound.[1] The total dose can be administered as a single injection or divided into multiple injections over a period of time. For inducing a more chronic state of iron overload and subsequent anemia, a repeated dosing schedule is often employed.

-

Example Dosing Regimen: Administer 12.5 mg/mL, 25 mg/mL, or 50 mg/mL of this compound via intraperitoneal injection every three days for six weeks.[8]

-

Preparation: Dilute the stock this compound solution with sterile saline to the desired concentration to ensure an appropriate and accurate injection volume.

2.2.3 Administration Procedure

-

Weigh the mouse to accurately calculate the injection volume.

-

Properly restrain the mouse using an approved technique. For IP injections, the mouse is typically held with its head tilted downwards to move the abdominal organs away from the injection site.[10][11]

-

Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[11]

-

Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[10]

-

Aspirate gently to ensure the needle has not entered the bladder or intestines.

-

Inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any immediate adverse reactions.

Monitoring and Sample Collection

Regular monitoring of the animals is essential to assess the development of iron overload and anemia.

-

Frequency: Blood samples can be collected at baseline and at regular intervals (e.g., weekly or bi-weekly) throughout the study.

-

Parameters to Measure:

-

Hematological: Complete blood count (CBC) including hemoglobin, hematocrit, red blood cell count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).

-

Biochemical: Serum iron, total iron-binding capacity (TIBC), transferrin saturation, and serum ferritin.

-

-

Tissue Analysis: At the end of the study, tissues such as the liver, spleen, and bone marrow can be harvested for histological analysis (e.g., Perls' Prussian blue staining for iron deposition) and measurement of tissue iron content.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in various parameters following the induction of iron overload with this compound in mice. The exact values can vary depending on the specific protocol and mouse strain used.

Table 1: Hematological Parameters in this compound-Treated Mice

| Parameter | Expected Change | Reference |

| Hemoglobin (g/dL) | No significant change to slight decrease | [8] |

| Hematocrit (%) | No significant change to slight decrease | [8] |

| Red Blood Cell Count (x106/µL) | No significant change | [8] |

| Platelets (x109/L) | Slight decrease | [8] |

| White Blood Cell Count (x103/µL) | No significant change | [8] |

Table 2: Serum and Tissue Iron Parameters in this compound-Treated Mice

| Parameter | Expected Change | Reference |

| Serum Iron (µg/dL) | Significant increase | [4] |

| Total Iron-Binding Capacity (µg/dL) | Significant change | [4] |

| Transferrin Saturation (%) | Significant increase | [4] |

| Liver Iron Concentration (mg Fe/g DW) | Significant increase | [4] |

| Spleen Iron Deposition | Significant increase | [8] |

| Bone Marrow Iron Deposition | Significant increase | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Uptake and Iron Sequestration

The following diagram illustrates the cellular uptake of this compound and the subsequent signaling cascade that leads to iron sequestration and iron-restricted erythropoiesis.

Caption: Cellular uptake of this compound and the hepcidin-mediated block of iron export, leading to anemia of inflammation.

Experimental Workflow

The following diagram outlines the typical workflow for an experiment designed to induce and analyze this compound-induced anemia in mice.

Caption: A typical experimental workflow for studying this compound-induced anemia in mice.

Potential Side Effects and Considerations

-

Anaphylactic Reactions: Although rare with modern low-molecular-weight this compound formulations, there is a risk of anaphylactic reactions.[1] It is advisable to administer a small test dose and monitor the animals closely.

-

Injection Site Reactions: Pain, swelling, and tissue staining can occur, particularly with intramuscular injections.[1]

-

Strain Differences: Different mouse strains can exhibit varying responses to this compound. For example, C57BL/6 mice may excrete a higher percentage of administered this compound compared to other strains.[1]

-

Iron Toxicity: High doses of iron can lead to toxicity, manifesting as lethargy, respiratory distress, and organ damage.[1] Careful dose calculation and monitoring are crucial.

Conclusion

The use of this compound to induce experimental anemia in mice provides a robust model for studying anemia of inflammation. This condition is driven by iron sequestration due to elevated hepcidin levels, leading to iron-restricted erythropoiesis. By carefully designing and executing the experimental protocols outlined in this guide, researchers can effectively model this complex disease state to investigate its underlying mechanisms and to evaluate potential therapeutic strategies.

References

- 1. Iron toxicity - Its effect on the bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Body iron metabolism and pathophysiology of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron overload adversely effects bone marrow haematogenesis via SIRT-SOD2-mROS in a process ameliorated by curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extensive iron overload in bone marrow: A cause of pancytopenia in a thalassemia major patient – A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in Hepcidin Levels in an Animal Model of Anemia of Chronic Inflammation: Mechanistic Insights Related to Iron Supplementation and Hepcidin Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anaemia of Chronic Disease: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anemia of chronic disease - Wikipedia [en.wikipedia.org]

- 8. Hepcidin antimicrobial peptide transgenic mice exhibit features of the anemia of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ohsu.edu [ohsu.edu]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biocompatibility of Iron Dextran for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biocompatibility of iron dextran for in vivo research applications. This compound, a complex of ferric hydroxide and a low-molecular-weight dextran polymer, is widely utilized for treating iron deficiency anemia and as a component of iron oxide nanoparticles for biomedical imaging and drug delivery.[1][2] A thorough understanding of its interaction with biological systems is paramount for its safe and effective use in preclinical and clinical studies.

Physicochemical Properties and Biocompatibility

This compound consists of a ferric oxyhydroxide core surrounded by a dextran shell. This carbohydrate coating plays a crucial role in its biocompatibility, enhancing its stability in biological environments and preventing uncontrolled release of free iron, which can be toxic.[3][4] The dextran surface modification significantly reduces the cytotoxicity associated with bare iron oxide nanoparticles.[5]

In Vivo Pharmacokinetics and Biodistribution

Following intravenous administration, this compound is primarily taken up by the macrophages of the reticuloendothelial system (RES), located predominantly in the liver, spleen, and bone marrow.[2][6] Within the macrophages, the iron-dextran complex is metabolized, and the iron is either stored intracellularly within ferritin or released to the plasma protein transferrin.[2][7] Transferrin then transports the iron to the bone marrow for incorporation into hemoglobin during erythropoiesis.[2] The dextran component is metabolized and excreted.[1]

The biodistribution of dextran-coated iron oxide nanoparticles has been quantitatively assessed in animal models. A significant accumulation is observed in the liver and spleen. For instance, in one study with Wistar rats, dose-dependent increases of iron were observed in the liver, spleen, and lungs at 7 days post-injection.[8] Another study in mice showed that 100 nm dextran-coated iron oxide nanoparticles are primarily cleared by the spleen and liver.[9]

Core Biocompatibility Assessment

Hemocompatibility

The compatibility of this compound with blood components is a critical aspect of its biocompatibility. In vitro studies have shown that dextran-stabilized iron oxide nanoparticles, at concentrations ranging from 0.008 to 1 mg/ml, do not induce significant levels of hemolysis or platelet aggregation.[10]

Cytotoxicity

The cytotoxic potential of this compound is an important consideration. Dextran coating has been shown to significantly improve the biocompatibility of iron oxide nanoparticles.[5] In vitro studies using VERO (monkey kidney epithelial) and MDCK (canine kidney epithelial) cell lines demonstrated that dextran-coated superparamagnetic iron oxide nanoparticles (SPIONs) exhibited high cell viability, with nearly 100% viability observed at concentrations up to 300 µg/mL in VERO cells and 400 µg/mL in MDCK cells.[11]

Immunotoxicity and Inflammation

Hypersensitivity Reactions: Parenteral administration of this compound carries a risk of hypersensitivity reactions, which can range from mild to life-threatening.[11] Historically, high-molecular-weight this compound was associated with a higher incidence of such reactions and is no longer marketed in the U.S.[12] Modern low-molecular-weight this compound formulations have a much lower rate of serious hypersensitivity reactions.[12] These reactions can be IgE-mediated (true anaphylaxis) or non-IgE-mediated, with the latter being more common.[12]

Complement Activation-Related Pseudo-Allergy (CARPA): A significant mechanism for non-IgE-mediated hypersensitivity to this compound and other nanoparticles is Complement Activation-Related Pseudo-Allergy (CARPA).[4] This phenomenon involves the activation of the complement system by the nanoparticles, leading to the generation of anaphylatoxins (C3a and C5a).[13][14] These anaphylatoxins then trigger the degranulation of mast cells and basophils, releasing histamine and other vasoactive mediators, which can cause symptoms like hypotension, urticaria, and bronchospasm.[13]

Inflammatory Response: Intravenous iron formulations, including this compound, can induce a pro-inflammatory response.[10] This is mediated, in part, by the activation of macrophages.[10] Upon uptake of this compound, macrophages can switch to a pro-inflammatory M1 phenotype, characterized by the increased expression of markers like MHCII and CD86, and the release of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10] This process is believed to be triggered by the generation of reactive oxygen species (ROS) within the macrophages.[10] Studies in hemodialysis patients have shown that intravenous administration of this compound can lead to a 2.1-fold increase in serum IL-6 concentrations from baseline.[12]

Quantitative Biocompatibility Data

The following tables summarize key quantitative data from in vivo and in vitro studies on this compound and analogous dextran-coated iron oxide nanoparticles.

| Parameter | Animal Model | Value | Reference |

| Acute Oral LD50 | Mouse | 1000 mg/kg | [3] |

| Iron Overload Induction | Rat | 100-200 mg/kg (intraperitoneal) | [15] |

Table 1: In Vivo Toxicity Data

| Organ | Animal Model | Time Point | % Injected Dose / gram tissue (approx.) | Reference |

| Liver | Rat | 7 days | Dose-dependent increase | [8] |

| Spleen | Rat | 7 days | Dose-dependent increase | [8] |

| Lungs | Rat | 7 days | Dose-dependent increase | [8] |

| Liver | Mouse | 14 days | Significant accumulation | [9] |

| Spleen | Mouse | 14 days | Significant accumulation | [9] |

Table 2: In Vivo Biodistribution of Dextran-Coated Iron Oxide Nanoparticles

| Cell Line | Compound | Assay | Concentration | Result | Reference |

| VERO | Dextran-coated SPIONs | MTT | Up to 300 µg/mL | ~100% viability | [11] |

| VERO | Dextran-coated SPIONs | MTT | 400 µg/mL | ~75% viability | [11] |

| MDCK | Dextran-coated SPIONs | MTT | Up to 400 µg/mL | ~100% viability | [11] |

Table 3: In Vitro Cytotoxicity Data

| Parameter | Study Population | Compound | Change from Baseline | Reference |

| Serum IL-6 | ESRD Patients | This compound (100 mg IV) | 2.1-fold increase | [12] |

| Serum IL-6 | Anemic Patients | Iron-carboxymaltose | Elevated at 3 weeks | [10] |

| Serum TNF-α | Anemic Patients | Iron-carboxymaltose | Elevated at 3 weeks | [10] |

Table 4: Inflammatory Cytokine Induction

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures for assessing cell viability after exposure to nanoparticles.[16][17]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

Test article (this compound) solution at various concentrations

-

96-well cell culture plates

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound solution. Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Hemolysis Assay

This protocol is based on the ASTM E2524-08 standard for assessing the hemolytic properties of nanoparticles.[18][19]

Materials:

-

Freshly collected whole blood with anticoagulant (e.g., heparin)

-

Phosphate-buffered saline (PBS)

-

Test article (this compound) solution at various concentrations

-

Positive control (e.g., Triton X-100) and negative control (PBS)

-

Drabkin's reagent

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Blood Preparation: Dilute the whole blood with PBS.

-

Incubation: Incubate the diluted blood with various concentrations of the this compound solution, as well as the positive and negative controls, for a specified time with gentle mixing.

-

Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

-

Supernatant Collection: Carefully collect the supernatant.

-

Hemoglobin Measurement: Add Drabkin's reagent to the supernatant to convert hemoglobin to cyanmethemoglobin.

-

Absorbance Reading: Measure the absorbance of the solution at 540 nm.

-

Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control (representing 100% hemolysis). According to ASTM F756, hemolysis of less than 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and greater than 5% is hemolytic.[20]

In Vivo Immunotoxicity Assessment

This protocol outlines a general approach for evaluating the immunotoxic potential of intravenously administered this compound in a rodent model.[21][22]

Animal Model:

-

Use a suitable rodent model (e.g., BALB/c mice or Wistar rats).

Procedure:

-

Administration: Administer a single intravenous injection of this compound at different dose levels. Include a vehicle control group.

-

Monitoring: Monitor the animals for clinical signs of toxicity and hypersensitivity reactions immediately after injection and at regular intervals.

-

Sample Collection: Collect blood samples at various time points (e.g., 2, 24, 72 hours, and weekly) for hematological and serological analysis.

-

Hematology: Perform complete blood counts (CBC) with differential to assess changes in white blood cell populations (e.g., neutrophils, lymphocytes).

-

Cytokine Analysis: Measure the serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex assays.

-

Histopathology: At the end of the study, euthanize the animals and collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological examination to assess for any signs of inflammation or tissue damage.

Signaling and Metabolic Pathways

The biological effects of this compound are mediated by specific cellular uptake and signaling pathways. The following diagrams illustrate these key processes.

Caption: Intracellular metabolism of this compound within a macrophage.

Caption: Signaling pathway of CARPA induced by this compound.

Caption: this compound-induced pro-inflammatory macrophage activation.

Caption: Workflow for in vivo immunotoxicity assessment of this compound.

Conclusion

This compound exhibits a generally favorable biocompatibility profile for in vivo studies, largely attributable to its dextran coating. However, researchers and drug development professionals must remain cognizant of its potential to induce hypersensitivity reactions and a pro-inflammatory response. A thorough evaluation of hemocompatibility, cytotoxicity, and immunotoxicity, using standardized protocols, is essential for the safe and effective translation of this compound-based technologies. The quantitative data and experimental methodologies provided in this guide serve as a valuable resource for designing and interpreting in vivo studies involving this compound.

References

- 1. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physical characterization and in vivo organ distribution of coated iron oxide nanoparticles [ouci.dntb.gov.ua]

- 3. merck.com [merck.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Cellular Uptake and Impact of Ferucarbotran on Macrophage Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - Regulation of tissue iron homeostasis: the macrophage “ferrostat” [insight.jci.org]

- 7. Iron Regulation: Macrophages in Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo biodistribution of iron oxide nanoparticles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. Non-transferrin bound iron, cytokine activation and intracellular reactive oxygen species generation in hemodialysis patients receiving intravenous this compound or iron sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Nano-War Against Complement Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. benchchem.com [benchchem.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. ASTM E2524-22 - Standard Test Method for Analysis of Hemolytic Properties of Nanoparticles [en-standard.eu]

- 20. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Distribution and immunotoxicity by intravenous injection of iron nanoparticles in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Intravenously administered iron oxide nanoparticles with different coatings reversibly perturb immune cells in peripheral blood without inducing toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Iron Dextran for Drug Delivery: A Technical Guide

1. Introduction

Iron dextran, a complex of ferric hydroxide and a low-molecular-weight dextran fraction, has been a cornerstone in the parenteral treatment of iron-deficiency anemia for decades.[1][2] Its established biocompatibility and unique structure have propelled its evolution from a simple iron supplement to a versatile and promising nanocarrier platform for advanced drug delivery systems. The core-shell structure, composed of a superparamagnetic iron oxide core and a functionalizable dextran shell, offers a unique combination of properties for therapeutic applications.[3][4] The dextran coating not only ensures biocompatibility and stability in physiological environments but also provides abundant hydroxyl groups for the conjugation of various therapeutic agents.[5]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailing the synthesis and characterization methodologies critical for its application in drug delivery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this platform for creating novel targeted therapies and diagnostic agents.

2. Core Physicochemical Properties

The functionality of this compound as a drug delivery vehicle is dictated by its physicochemical characteristics. These properties are highly dependent on the synthesis method and can be tailored to specific applications.[6]

2.1. Composition and Structure

This compound nanoparticles consist of a crystalline core of iron oxide, typically magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), encapsulated by a shell of dextran polysaccharide chains.[7][8] The iron core is often described as a polynuclear ferric oxyhydroxide (β-FeO(OH)) structure.[9][10] This core imparts superparamagnetic properties, meaning the nanoparticles are strongly magnetic in the presence of an external magnetic field but retain no residual magnetism once the field is removed, preventing agglomeration.[3] The dextran coating is hydrophilic and biocompatible, preventing rapid clearance from circulation and reducing toxicity.[4]

2.2. Quantitative Physicochemical Parameters

The key parameters of this compound nanoparticles are summarized in the table below. These values represent typical ranges found in the literature and can vary significantly based on the specific synthesis protocol.

| Property | Typical Value Range | Key Characteristics & Implications | References |

| Molecular Weight | 90,000 - 750,000 Da | Influences plasma residence time and clearance rate; higher MW generally leads to longer circulation. | [11][12][13] |

| Hydrodynamic Size | 30 - 200 nm | Determines biodistribution, cellular uptake, and clearance. Size is a critical parameter for passive tumor targeting via the EPR effect. | [6][14][15] |

| Iron Core Size | 3 - 10 nm | Affects the magnetic properties of the nanoparticle. | [4][9][16] |

| Crystallite Size | 4 - 12 nm | Related to the crystalline domains within the iron core, influencing magnetic saturation. | [6][14] |

| Zeta Potential | -15 to -30 mV (at neutral pH) | Indicates high colloidal stability in aqueous suspension, preventing aggregation. The surface is negatively charged. | [3][15] |

| Polydispersity Index (PDI) | < 0.3 | A lower PDI signifies a more uniform and monodisperse particle size distribution, which is crucial for reproducible in vivo behavior. | [17] |

| pH | 5.2 - 6.5 | The typical pH range for formulated this compound solutions for injection. | [9][18] |

3. Synthesis and Formulation

The properties of this compound nanoparticles are directly influenced by their synthesis method. Co-precipitation is the most common and straightforward technique.

3.1. Co-precipitation Method This method involves the precipitation of iron oxides from a solution containing both ferrous (Fe²⁺) and ferric (Fe³⁺) salts in a specific molar ratio (typically 1:2) upon the addition of a base (e.g., ammonium hydroxide or sodium hydroxide).[3][4] The reaction is performed in the presence of a dextran solution, which coats the nascent nanoparticles as they form, controlling their growth and preventing aggregation.[6]

Other methods like microwave-assisted synthesis offer advantages such as rapid reaction times and the formation of highly uniform nanoparticles.[5][19]

4. Characterization Methodologies

Thorough characterization is essential to ensure the quality, reproducibility, and safety of this compound nanoparticles for drug delivery applications.

4.1. Size and Morphology: DLS and TEM

-

Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in suspension.

-

Protocol: this compound nanoparticles are dispersed in deionized water or a suitable buffer at a low concentration (e.g., 0.1-0.5 mg/mL).[20] The sample is placed in a cuvette and analyzed using a DLS instrument at a constant temperature (typically 25°C). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles, and software algorithms calculate the size distribution by volume or intensity.[3] At least three to five measurements are performed to ensure reproducibility.[20][21]

-

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of the iron core size, morphology, and degree of aggregation.

-

Protocol: A drop of the diluted nanoparticle suspension is placed onto a carbon-coated copper grid. The excess liquid is wicked away with filter paper, and the grid is allowed to air dry. For high-resolution imaging (HR-TEM), the sample may be stained with an agent like phosphotungstic acid. The grid is then imaged in a transmission electron microscope at a high accelerating voltage.[4][5]

-

4.2. Surface Charge and Stability: Zeta Potential

-

Zeta Potential Measurement: This measurement indicates the magnitude of the electrostatic charge on the particle surface, which is a key predictor of colloidal stability.

-

Protocol: Samples are prepared similarly to DLS analysis, often diluted in a solution of known ionic strength (e.g., 0.01 M NaCl) to ensure consistent measurements.[3] The measurement is performed using an instrument like a Zetasizer, which applies an electric field across the sample and measures the particle velocity using laser Doppler velocimetry. The zeta potential is then calculated from the electrophoretic mobility.[3]

-

4.3. Crystalline Structure: X-ray Diffraction (XRD)

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phase of the iron oxide core (e.g., magnetite vs. maghemite) and to estimate the crystallite size using the Debye-Scherrer equation.[14]

-

Protocol: The dried powder of this compound nanoparticles is placed on a sample holder. The sample is then irradiated with monochromatic X-rays over a range of 2θ angles (e.g., 10° to 90°).[4][7] The resulting diffraction pattern, with peaks at specific angles, is compared to standard diffraction data from databases (e.g., JCPDS) to identify the crystal structure.[14][22]

-

4.4. Dextran Coating Verification: FTIR Spectroscopy

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of the dextran coating on the iron oxide core by identifying characteristic vibrational modes of the polysaccharide's functional groups.

-

Protocol: A small amount of the dried nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then analyzed in an FTIR spectrometer. The resulting spectrum will show characteristic peaks for Fe-O bonds (around 500-600 cm⁻¹) and peaks associated with dextran, such as O-H stretching (~3300-3400 cm⁻¹) and C-O-C stretching from the glucopyranose rings (~1000-1100 cm⁻¹).[3][6]

-

5. This compound in Drug Delivery Systems

5.1. Mechanism of Cellular Uptake and Iron Release

This compound functions as a prodrug, with its therapeutic or diagnostic effect dependent on its uptake and processing within the body.[23]

-

Cellular Uptake: After intravenous administration, this compound complexes are primarily taken up by macrophages of the reticuloendothelial system (RES) in the liver, spleen, and bone marrow through endocytosis.[18][23]

-

Intracellular Processing: Inside the macrophage, the endosome containing the nanoparticle fuses with a lysosome. The acidic environment and enzymes within the lysosome degrade the dextran coating.[24]

-

Iron Release: This degradation releases the iron from the complex. The iron is then transported out of the lysosome and can be incorporated into ferritin for storage or bound to transferrin for transport to the bone marrow for erythropoiesis (red blood cell production).[24][25] This slow, controlled release mechanism minimizes the levels of toxic free iron in the circulation.[24]

5.2. Drug Loading and Release Studies

Drugs can be loaded onto this compound nanoparticles either by physical encapsulation or covalent conjugation to the dextran shell.

-

Protocol for In Vitro Drug Release:

-

Preparation: Prepare a known concentration of the drug-loaded this compound nanoparticle suspension.

-

Incubation: Place the suspension in a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the nanoparticles.

-

Release Media: Immerse the dialysis bag in a release buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions, or pH 5.5 to simulate the endosomal environment). The entire setup is kept at 37°C with gentle agitation.

-

Sampling: At predetermined time intervals, withdraw aliquots from the release buffer outside the dialysis bag. Replace the withdrawn volume with fresh buffer to maintain sink conditions.

-

Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][26]

-

Calculation: Calculate the cumulative percentage of drug released over time.

-

This compound nanoparticles present a robust and highly tunable platform for drug delivery. Their key physicochemical properties—including a superparamagnetic iron core, a biocompatible and functionalizable dextran shell, and a nanoparticle size range suitable for physiological transport—make them ideal candidates for developing sophisticated therapeutic and diagnostic agents. A thorough understanding and precise control over their synthesis and characterization are paramount to harnessing their full potential, ensuring the development of safe, stable, and effective nanomedicines. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to innovate in this exciting field.

References

- 1. Parenteral this compound therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Dextran-Coated Iron Oxide Nanoparticles Loaded with Curcumin for Antimicrobial Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of synthesis method on the physical and chemical properties of dextran coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of dextran-coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dextran stabilized iron oxide nanoparticles: synthesis, characterization and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5624668A - this compound formulations - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. AU702691B2 - this compound formulations - Google Patents [patents.google.com]

- 12. Development and comparison of this compound products. | Semantic Scholar [semanticscholar.org]

- 13. Physicochemical properties of ferumoxytol, a new intravenous iron preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dextran-coated superparamagnetic iron oxide nanoparticles for magnetic resonance imaging: evaluation of size-dependent imaging properties, storage stability and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Low Molar Mass Dextran: One-Step Synthesis With Dextransucrase by Site-Directed Mutagenesis and its Potential of Iron-Loading [frontiersin.org]

- 18. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. arxiv.org [arxiv.org]

- 20. Dextran-Coated Iron Oxide Nanoparticles Loaded with Curcumin for Antimicrobial Therapies [mdpi.com]

- 21. news-medical.net [news-medical.net]

- 22. royalsocietypublishing.org [royalsocietypublishing.org]

- 23. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the mechanism of this compound? [synapse.patsnap.com]

- 25. Iron Dextran (InFeD) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 26. Dextran-Coated Iron Oxide Nanoparticles Loaded with 5-Fluorouracil for Drug-Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanisms of Iron Dextran Recognition and Internalization

An In-Depth Technical Guide to Iron Dextran Uptake Pathways in Macrophages

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms governing the uptake of this compound by macrophages. Understanding these pathways is critical for the development of iron-based therapeutics, contrast agents, and for elucidating the role of macrophages in iron metabolism and related pathologies.

Macrophages primarily utilize a class of surface receptors known as scavenger receptors (SRs) to recognize and internalize this compound complexes. This process is crucial for both systemic iron recycling and the clearance of therapeutic iron formulations.

The Pivotal Role of Scavenger Receptors

The uptake of dextran-coated iron particles, such as dextran-coated superparamagnetic iron oxide (SPIO) nanoparticles, is predominantly mediated by class A scavenger receptors, including SR-A1 (also known as CD206) and Macrophage Receptor with Collagenous Structure (MARCO).[1][2] Studies have demonstrated that the interaction is not with the dextran coating itself via carbohydrate-binding receptors like the mannose receptor (CD206), but rather with the overall charge and structure of the complex.[3]

The binding is largely attributed to the electrostatic interactions between the negatively charged this compound complex and the positively charged collagen-like (CL) domains of these scavenger receptors.[1][4] This charge-based recognition is a key determinant of uptake efficiency. In contrast, scavenger receptor SR-BI, which has a neutral charge, does not significantly contribute to the uptake of these nanoparticles.[1][4]

Endocytic Pathways for Internalization

Following binding to scavenger receptors, this compound is internalized by macrophages through endocytosis. While the precise mechanisms can vary, clathrin-mediated endocytosis and macropinocytosis have been suggested as potential routes.[2] The uptake of non-opsonized dextran-coated particles is often described as fluid-phase endocytosis, whereas opsonization with plasma proteins can lead to receptor-mediated endocytosis, further enhancing uptake.[5]

Intracellular Trafficking and Iron Metabolism

Once inside the macrophage, the endocytic vesicles containing this compound fuse with lysosomes. Within the acidic environment of the lysosome, the dextran coating is degraded by lysosomal enzymes, leading to the release of iron.[6] This liberated iron, primarily in the ferrous state (Fe²⁺), can then be transported into the cytoplasm via transporters like the divalent metal transporter 1 (DMT1).[7][8]

In the cytoplasm, the iron enters the labile iron pool and can follow several fates:

-

Storage: Iron can be sequestered within the protein ferritin, a process that safely stores iron and prevents oxidative damage.[7][9]

-

Cellular Utilization: Iron can be incorporated into essential iron-containing proteins and enzymes.

-

Export: Iron can be exported from the macrophage back into the circulation via the iron exporter protein ferroportin (FPN).[9][10] This process is tightly regulated by the hormone hepcidin.[10][11]

Quantitative Data on this compound Uptake

The following tables summarize key quantitative findings from studies investigating this compound uptake by macrophages.

| Cell Type | Receptor Investigated | Method of Quantification | Key Finding | Reference |

| J774A.1 Macrophages | Scavenger Receptors | Iron Assay | Pre-incubation with polyanionic ligands fucoidan (10 µg/mL) and dextran sulfate (3 µg/mL) inhibited SPIO uptake by 65-76%. | [1][4] |

| HEK293T cells | SR-AI | Iron Assay | Deletion of the cysteine-rich (CR) domain of SR-AI resulted in a 3-fold increase in SPIO uptake. | [1][12] |

| HEK293T cells | MARCO | Iron Assay | Deletion of the CR domain of MARCO abolished SPIO uptake. | [1][12] |

| HEK293T cells | SR-A1 | Iron Assay | Expression of SR-A1 increased nanoparticle uptake by three-fold compared to control cells. | [3] |

| Inhibitor | Target | Cell Line | Concentration | Percent Inhibition of Uptake | Reference |

| Fucoidan | Scavenger Receptors | J774A.1 | 10 µg/mL | ~65-80% | [1][4] |

| Dextran Sulfate | Scavenger Receptors | J774A.1 | 3 µg/mL | ~76-80% | [1][4] |

| Polyinosinic Acid | Scavenger Receptors | J774A.1 | Not specified | 60-75% | [3] |

| Gelatin | Scavenger Receptors | J774A.1 | 1 mg/mL | Significant inhibition | [1][4] |

| Trypsin | Cell Surface Proteins | J774A.1 | 0.1 mg/mL | ~80% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound uptake in macrophages.

In Vitro Macrophage Iron Loading

This protocol provides a general guideline for loading macrophages with this compound in a controlled in vitro setting.

Cell Culture:

-

Cell Lines: J774A.1 or RAW 264.7 macrophage cell lines are commonly used. Bone marrow-derived macrophages (BMDMs) can be used for primary cell studies.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

This compound Treatment:

-

Seed macrophages in 24-well or 96-well plates at a desired density and allow them to adhere overnight.

-

Prepare a stock solution of this compound. The final concentration for treatment can range from 0.1 mg/mL, but a dose-response experiment is recommended to determine the optimal non-toxic concentration.[4][13]

-

Incubate the cells with the this compound-containing medium for a specified time, typically ranging from 2 to 24 hours. A time-course experiment can determine the point of maximum uptake.[13]

Quantification of Iron Uptake

QuantiChrom Iron Assay:

-

After incubation with this compound, wash the cells extensively with PBS to remove any unbound particles.

-

Lyse the cells to release intracellular iron.

-

Add 200 µL of QuantiChrom Iron Assay reagent to the cell lysate.

-

Incubate overnight.

-

Measure the absorbance at 570 nm. The amount of iron is proportional to the absorbance.[1][4]

Calcein Fluorescence Quenching:

-

Load macrophages with the fluorescent probe calcein-AM.

-

Treat the cells with this compound.

-

An increase in intracellular labile iron will quench the fluorescence of calcein.

-

Measure the decrease in fluorescence using a fluorescence plate reader or flow cytometer to quantify iron uptake.[13]

Prussian Blue Staining:

-

Fix the iron-loaded macrophages.

-

Incubate the cells with a solution of potassium ferrocyanide and hydrochloric acid.

-

A blue precipitate will form at the sites of iron deposition, allowing for qualitative visualization by microscopy.[13]

Cell Viability Assays

It is essential to assess cell viability after this compound treatment to distinguish between specific uptake mechanisms and cytotoxic effects.

-

7-AAD Staining: 7-Aminoactinomycin D (7-AAD) is a fluorescent dye that is excluded by viable cells. Stained cells can be quantified by flow cytometry to assess membrane integrity.[13]

-

LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of cell membrane damage and cytotoxicity.[13]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

Caption: this compound uptake and intracellular trafficking pathway in macrophages.

Caption: General experimental workflow for studying this compound uptake in macrophages.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Role of carbohydrate receptors in the macrophage uptake of dextran-coated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recognition of dextran-superparamagnetic iron oxide nanoparticle conjugates (Feridex) via macrophage scavenger receptor charged domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uptake of dextran-coated monocrystalline iron oxides in tumor cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | The Iron Curtain: Macrophages at the Interface of Systemic and Microenvironmental Iron Metabolism and Immune Response in Cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. JCI Insight - Regulation of tissue iron homeostasis: the macrophage “ferrostat” [insight.jci.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Iron Dextran as a Preclinical Tool for Investigating Iron Overload Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of iron dextran as a robust and reproducible tool for inducing iron overload in preclinical research models. A thorough understanding of this model is critical for advancing our knowledge of iron storage diseases, such as hemochromatosis and transfusional iron overload, and for the development of novel therapeutic interventions. This document details the mechanisms of this compound-induced overload, comprehensive experimental protocols, and the resultant pathophysiological changes, supported by quantitative data and visual representations of key biological pathways and workflows.

Introduction: The Rationale for Using this compound